molecular formula C10H20O2 B13787545 1,4-Cyclohexanedimethanol, 1-ethyl- CAS No. 67663-05-2

1,4-Cyclohexanedimethanol, 1-ethyl-

Cat. No.: B13787545
CAS No.: 67663-05-2
M. Wt: 172.26 g/mol
InChI Key: JYQMOHNWAKXCDM-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol, 1-ethyl- is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with an ethyl group substituent at one of the positions. This compound is a diol, meaning it has two hydroxyl functional groups, which makes it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedimethanol, 1-ethyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl terephthalate (DMT) in the presence of a catalyst. The reaction proceeds in two steps:

  • Conversion of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) using hydrogen gas.
  • Further hydrogenation of DMCD to produce 1,4-Cyclohexanedimethanol, 1-ethyl-.

The reaction conditions typically involve high pressure and temperature, with catalysts such as palladium or copper chromite being used to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of 1,4-Cyclohexanedimethanol, 1-ethyl- often involves continuous processes to ensure high yield and efficiency. The use of specific catalysts and controlled reaction conditions allows for the production of the desired isomer ratio and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedimethanol, 1-ethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanedicarboxylic acid, while reduction can produce cyclohexane derivatives with varying degrees of saturation .

Scientific Research Applications

1,4-Cyclohexanedimethanol, 1-ethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedimethanol, 1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the cyclohexane ring provides structural stability and rigidity, which can enhance the mechanical properties of the resulting products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexanedimethanol, 1-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the materials it is incorporated into. This compound offers a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .

Properties

CAS No.

67663-05-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[4-ethyl-4-(hydroxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C10H20O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h9,11-12H,2-8H2,1H3

InChI Key

JYQMOHNWAKXCDM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)CO)CO

Origin of Product

United States

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